2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole
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Overview
Description
2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. The presence of bromomethyl and difluoromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the benzoxazole ring using reagents like N-bromosuccinimide (NBS) under radical conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced through various methods, including the use of difluoromethylating agents such as difluoromethyl iodide or through direct fluorination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and green chemistry principles can also be integrated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce various functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl and difluoromethyl sites.
Cyclization Reactions: The benzoxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thioethers, and amines.
Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.
Cyclization Products: Cyclization reactions can yield various fused heterocyclic compounds.
Scientific Research Applications
2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and targets .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzoxazole: Lacks the difluoromethyl group, making it less reactive and less lipophilic.
6-(Difluoromethyl)benzoxazole: Lacks the bromomethyl group, reducing its potential for nucleophilic substitution reactions.
2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and selectivity in chemical reactions.
Uniqueness
2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both bromomethyl and difluoromethyl groups, which confer high reactivity and versatility in chemical transformations. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H6BrF2NO |
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Molecular Weight |
262.05 g/mol |
IUPAC Name |
2-(bromomethyl)-6-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6BrF2NO/c10-4-8-13-6-2-1-5(9(11)12)3-7(6)14-8/h1-3,9H,4H2 |
InChI Key |
ZUPIWJAFKILVMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)OC(=N2)CBr |
Origin of Product |
United States |
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